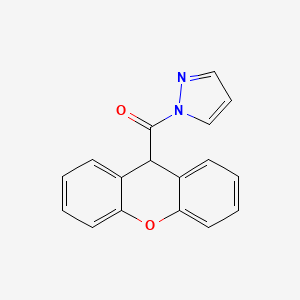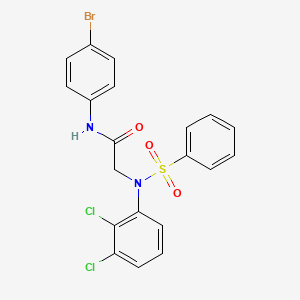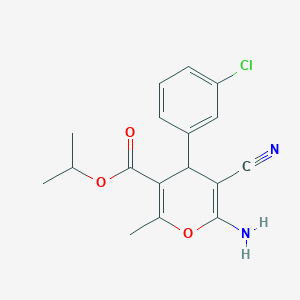
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as XJB-5-131 and is a derivative of pyrazole. It has been found to have various biochemical and physiological effects, making it an important compound for research purposes.
作用機序
The mechanism of action of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole involves the inhibition of mitochondrial permeability transition pore (mPTP) opening. This compound has been found to stabilize the mPTP and prevent its opening, leading to the inhibition of apoptosis and cell death. The stabilization of mPTP by this compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to induce the expression of antioxidant enzymes and reduce oxidative stress in cells. The compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, it has been shown to improve mitochondrial function and reduce mitochondrial damage in cells.
実験室実験の利点と制限
One of the main advantages of using 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole in lab experiments is its potential therapeutic applications in various diseases. The compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it an important compound for research purposes. However, one of the limitations of using this compound is its cost and availability. The synthesis of this compound is complex and requires specific conditions, making it difficult to obtain in large quantities.
将来の方向性
There are various future directions for the research on 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole. One of the main directions is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cellular processes. The synthesis of this compound can also be optimized to obtain higher yields and reduce the cost of production.
Conclusion:
In conclusion, 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole is a chemical compound that has potential applications in various fields, including cancer research and neuroprotection. The synthesis of this compound is complex, but its potential therapeutic applications make it an important compound for research purposes. Further studies are needed to explore its mechanisms of action and its effects on different cellular processes.
合成法
The synthesis of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole involves the reaction of xanthenone with hydrazine hydrate and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been reported in various research papers, and different methods have been proposed to obtain high yields of the product.
科学的研究の応用
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole has been found to have various applications in scientific research. One of the primary applications of this compound is in the field of cancer research. It has been found to have potential anti-cancer properties and can induce apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells and reduce tumor volume in animal models.
特性
IUPAC Name |
pyrazol-1-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(19-11-5-10-18-19)16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-11,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPXAXDSXHCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B6115287.png)

![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)